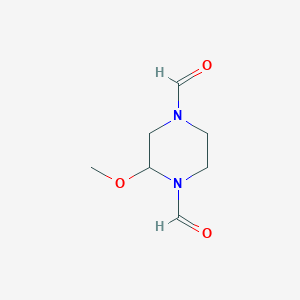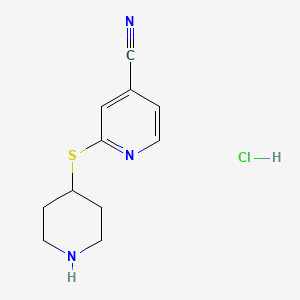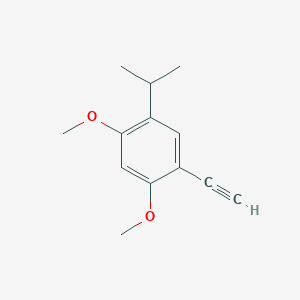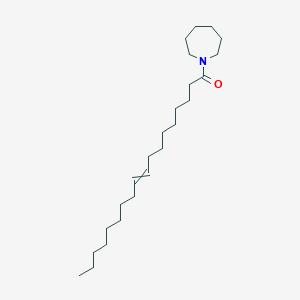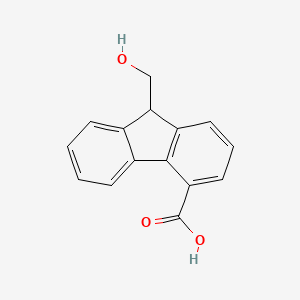
Benzyl 4-(cyclopropylamino)-4-methylpiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-(cyclopropylamino)-4-methylpiperidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a cyclopropylamino group, and a piperidine ring. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(cyclopropylamino)-4-methylpiperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the cyclopropylamino group and the benzyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The choice of raw materials and optimization of reaction conditions are crucial for cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl 4-(cyclopropylamino)-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Benzyl 4-(cyclopropylamino)-4-methylpiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzyl 4-(cyclopropylamino)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
- Cyclopropanoyl-1-benzyl-4´-fluoro-4-anilinopiperidine
- Furanoyl-1-benzyl-4-anilinopiperidine
Comparison: Benzyl 4-(cyclopropylamino)-4-methylpiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications.
Eigenschaften
Molekularformel |
C17H24N2O2 |
|---|---|
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
benzyl 4-(cyclopropylamino)-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O2/c1-17(18-15-7-8-15)9-11-19(12-10-17)16(20)21-13-14-5-3-2-4-6-14/h2-6,15,18H,7-13H2,1H3 |
InChI-Schlüssel |
ONHODEWDNFWQIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)NC3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


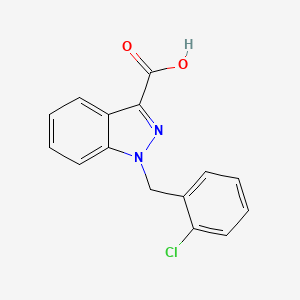
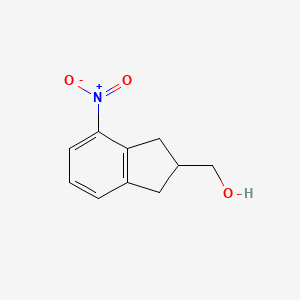
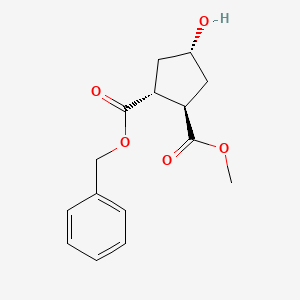
![[2-Chloro-6-methyl-4-(trifluoromethyl)phenyl]amine](/img/structure/B13973359.png)
![5-Bromo-3-[1-(2,6-dichloro-phenyl)-ethoxy]-pyridin-2-ylamine](/img/structure/B13973365.png)
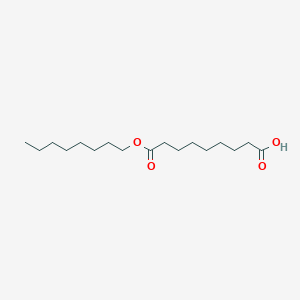

![2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13973373.png)
